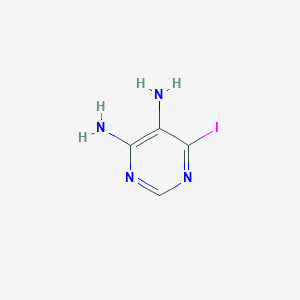
4(S)-benzylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(S)-benzylazetidin-2-one: is a chiral azetidinone derivative, which is a four-membered lactam
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric synthesis of 4(S)-benzylazetidin-2-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of N-benzyl-2-amino-3-buten-1-ol can yield this compound.
Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4(S)-benzylazetidin-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: 4(S)-benzylazetidin-2-one is used as a chiral building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit interesting biological activities that can be harnessed for therapeutic purposes.
Medicine: The compound is explored for its potential use in drug development. Its chiral nature makes it a valuable candidate for the synthesis of enantiomerically pure pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism by which 4(S)-benzylazetidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s chiral nature allows it to interact selectively with these targets, leading to its observed effects.
Comparación Con Compuestos Similares
(2R)-2-Benzylazetidine-4-one: The enantiomer of 4(S)-benzylazetidin-2-one, which may exhibit different biological activities.
Azetidin-2-one: A simpler azetidinone derivative that lacks the benzyl group.
N-Benzylazetidine: A related compound with a different substitution pattern.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the benzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(4S)-4-benzylazetidin-2-one |
InChI |
InChI=1S/C10H11NO/c12-10-7-9(11-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 |
Clave InChI |
XQQADMLPVLHSPI-VIFPVBQESA-N |
SMILES isomérico |
C1[C@@H](NC1=O)CC2=CC=CC=C2 |
SMILES canónico |
C1C(NC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Methyl-2-methoxymethylthieno[2,3-d]imidazol-5-yl-carboxylic acid](/img/structure/B8514375.png)
![4-ethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B8514386.png)





